molecular formula C7H18ClN3O B1380493 1-(2-Aminoethyl)-3-isobutylurea hydrochloride CAS No. 1864063-44-4

1-(2-Aminoethyl)-3-isobutylurea hydrochloride

Cat. No.: B1380493
CAS No.: 1864063-44-4
M. Wt: 195.69 g/mol
InChI Key: XTPUFLSBXKSQSK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)maleimide hydrochloride is a chemical compound that can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It has a molecular weight of 176.6 g/mol .


Synthesis Analysis

The synthesis of related compounds such as 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate has been reported . The synthesis involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with N-methylimidazole .


Chemical Reactions Analysis

Imidazoline compounds, which are related to the compound you’re interested in, have been used in a variety of applications, including as textile softeners, dispersants, and emulsifiers . They have also been used in the synthesis of other compounds .

Scientific Research Applications

Synthesis Techniques

Research in synthesis techniques often focuses on the development of efficient methods for producing compounds with potential applications in medicinal chemistry and biology. For example, a study on the synthesis of unnatural N-glycosyl α-amino acids via the Petasis reaction illustrates a method for producing derivatives that may find applications in glycobiology research and medicinal chemistry (Tao et al., 2014). Such methodologies are crucial for creating compounds that can be used in further research or as part of drug development processes.

Medicinal Chemistry and Drug Development

The design and synthesis of conformationally restricted analogues of alpha-amino acids, as discussed in the study on 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, highlight the approach in medicinal chemistry to mimic specific molecular conformations to explore therapeutic potentials (Bunch et al., 2003). These efforts are part of broader endeavors to understand how specific structural features of molecules can influence their interaction with biological targets, potentially leading to the development of new drugs.

Biomaterials and Biopolymers

The study of biomaterials and biopolymers, such as the depolymerization and de-N-acetylation of chitin oligomers in hydrochloric acid, provides insights into the production and modification of natural polymers for various applications, including medical and environmental technologies (Einbu & Vårum, 2007). Research in this area aims to develop sustainable materials with specific desirable properties, such as biodegradability or enhanced mechanical strength.

Corrosion Inhibition

The development of nontoxic corrosion inhibitors, such as the study involving 1-(2-aminoethyl)-2-oleylimidazoline and its application in the petroleum industry, highlights the intersection of chemistry and industrial applications. These studies aim to improve the longevity and safety of equipment used in harsh chemical environments (Yadav et al., 2016).

Safety and Hazards

1-(2-Aminoethyl)maleimide hydrochloride is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the GHS Classification . It’s recommended to avoid contact with skin and eyes, and to wear personal protective equipment when handling this substance .

Future Directions

Hydrogels, which can be made from compounds like 1-(2-Aminoethyl)maleimide hydrochloride, have significant potential in regenerative medicine and tissue engineering . They are being researched for use in applications such as cell encapsulation, drug delivery, and biofabrication .

Properties

IUPAC Name

1-(2-aminoethyl)-3-(2-methylpropyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.ClH/c1-6(2)5-10-7(11)9-4-3-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPUFLSBXKSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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